7-aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile
Description
Properties
CAS No. |
1783345-48-1 |
|---|---|
Molecular Formula |
C7H5N5 |
Molecular Weight |
159.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Conditions
The reaction of 5-amino-3-anilino-1H-pyrazole-4-carbonitrile (1 ) with cinnamonitriles (2a–g ) in pyridine under microwave irradiation (120°C, 30–60 min) yields 7-amino-5-arylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles (4a–g ) with regioselectivity >90%. The microwave-assisted process enhances reaction efficiency, reducing completion time from hours to minutes compared to conventional heating.
Mechanistic Pathway
-
Aza-Michael Addition : The exocyclic amino group of 1 attacks the α,β-unsaturated nitrile in 2a–g , forming a 1:1 adduct (10 ).
-
Cyclization : Intramolecular nucleophilic attack by the pyrazole ring’s NH group on the nitrile carbon generates a 4,7-dihydropyrazolo[1,5-a]pyrimidine intermediate.
-
Aromatization : Elimination of HCN or H2O under thermal conditions yields the fully conjugated pyrazolo[1,5-a]pyrimidine core.
Key Advantages
-
High regioselectivity due to preferential exocyclic amino group reactivity.
-
Microwave heating minimizes side reactions, achieving yields of 80–95%.
Acid-Catalyzed Condensation with 1,3-Diketones
Synthetic Protocol
Condensation of 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles (1a–f ) with 1,3-diketones (e.g., pentane-2,4-dione) in acetic acid catalyzed by H2SO4 produces 4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitriles (4a–g ), which are subsequently oxidized to the aromatic form.
Optimization Insights
Structural Validation
X-ray crystallography confirms the planar geometry and regiochemistry of the final product.
One-Pot Synthesis from 3-Amino-4-Cyanopyrazole
Methodology
3-Amino-4-cyanopyrazole (5 ) undergoes cyclization in dioxane at reflux (100°C, 4–6 h) to form 7-aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile (6 ) via intramolecular nucleophilic attack and dehydration.
Reaction Conditions
Yield and Purity
Vilsmeier–Haack Formylation Followed by Functional Group Interconversion
Critical Steps
Limitations
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagent/Condition | Yield (%) | Regioselectivity Control |
|---|---|---|---|---|
| Cyclocondensation | 5-Amino-3-anilinopyrazole | Cinnamonitriles, microwave | 80–95 | High (exocyclic NH2) |
| Acid-Catalyzed | 5-Aminopyrazole | 1,3-Diketones, H2SO4 | 87–95 | Moderate |
| One-Pot Cyclization | 3-Amino-4-cyanopyrazole | Dioxane, reflux | 70–75 | High |
| Formylation Route | β-Enaminones | POCl3/DMF | 50–60 | Low |
Mechanistic Considerations in Regioselectivity
The regioselectivity of pyrazolo[1,5-a]pyrimidine formation hinges on the relative nucleophilicity of the exocyclic amino group versus the endocyclic nitrogen. Computational studies suggest that electronic factors (e.g., resonance stabilization of intermediates) dominate over steric effects. For instance, the exocyclic NH2 in 5-aminopyrazoles exhibits higher nucleophilicity toward α,β-unsaturated nitriles, directing substitution to the C7 position .
Chemical Reactions Analysis
Types of Reactions
7-aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly at the amino group, to form various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Synthesis and Structural Properties
The synthesis of 7-aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile often involves methods such as microwave-assisted synthesis and copper-catalyzed reactions. These techniques allow for the efficient generation of derivatives with varied substitutions that enhance biological activity. For instance, recent studies have highlighted methods for synthesizing 3,5-disubstituted analogues that exhibit improved yields and biological potency .
Table 1: Synthesis Methods for this compound
| Synthesis Method | Description | Yield (%) |
|---|---|---|
| Microwave-assisted synthesis | Rapid formation of compounds using microwave energy | Up to 98% |
| Copper-catalyzed reactions | Utilizes copper catalysts for enhanced reactivity | Variable |
| Suzuki-Miyaura coupling | Cross-coupling method for arylation | Up to 91% |
Anticancer Activity
This compound derivatives have been extensively studied for their anticancer properties. Various analogues have been shown to inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and others. For instance, compounds derived from this scaffold have demonstrated significant cytotoxic effects, making them promising candidates for further development as anticancer agents .
Case Study: Anticancer Activity Assessment
In a study assessing the anticancer potential of synthesized pyrazolo[1,5-a]pyrimidines, several compounds were screened against MDA-MB-231 cells. The results indicated that certain derivatives exhibited notable growth inhibition compared to controls. This underscores the importance of structural modifications in enhancing biological efficacy.
Enzymatic Inhibition
Another critical application of this compound is its role as an inhibitor of specific enzymes involved in cancer progression and other diseases. Research indicates that these compounds can effectively inhibit kinases such as Pim1, which is implicated in tumor growth and survival. The structure-activity relationship (SAR) studies are ongoing to refine these inhibitors for better selectivity and potency .
Radiotracer Development
Recent advancements have also focused on developing radiolabeled derivatives of pyrazolo[1,5-a]pyrimidine for use in positron emission tomography (PET) imaging. For example, modifications introducing fluorine isotopes have been explored to enhance tumor imaging capabilities. Preliminary biodistribution studies suggest that these radiotracers could provide valuable insights into tumor metabolism and localization .
Mechanism of Action
The mechanism of action of 7-aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Deep Eutectic Solvents (DES)
Eco-friendly synthesis using DES (e.g., choline chloride-based solvents) achieves high yields (>85%) and simplifies purification. For example, 7-amino derivatives are synthesized in DES under reflux conditions, demonstrating environmental and operational advantages .
Solvent-Free Reactions
Microwave-assisted solvent-free reactions avoid toxic solvents, enabling regioselective synthesis of pyrazolo[1,5-a]pyrimidines with excellent yields (up to 92%) .
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of 7-aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile are highly dependent on substituents at positions 2, 5, 6, and 5. Below is a comparative analysis with key analogs:
Key Findings:
Antimicrobial Activity: The 7-amino derivative exhibits broad-spectrum antimicrobial activity, while nitro-substituted dihydropyrazolo derivatives (e.g., 5-(2-chlorophenyl)-6-nitro) show enhanced potency against Staphylococcus aureus (MIC = 4 μg/mL) . Pyrazolo[3,4-d]pyrimidines derived from 7-amino precursors demonstrate superior activity compared to 7-hydrazinyl analogs .
Anticancer Activity :
- The 7-hydroxy-5-methyl derivative (3f) displays cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 55.97 μg/mL), outperforming Lapatinib (IC₅₀ = 79.38 μg/mL) .
- Derivatives with 7-aryl substituents (e.g., 7-(p-tolyl)) inhibit CDK2 and TRKA kinases, showing antiproliferative effects .
Imaging and CNS Applications: The fluorine-18 labeled 7-(2-chlorophenylamino) derivative serves as a PET tumor imaging agent, with tumor uptake values (2.18 ± 1.02 %ID/g at 5 minutes) comparable to [¹⁸F]FDG . 5-Methyl-7-substituted derivatives mimic Zaleplon’s structure, showing hypnotic activity via GABA receptor modulation .
Biological Activity
7-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile (7-APP) has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their potential therapeutic applications, particularly in the treatment of viral infections, cancer, and metabolic disorders. This article provides an overview of the biological activity of 7-APP, supported by research findings, data tables, and case studies.
Chemical Structure and Synthesis
7-APP is characterized by a pyrazolo[1,5-a]pyrimidine core with an amino group at the 7-position and a cyano group at the 3-position. The synthesis of this compound typically involves various methods, including regioselective cyclization reactions that yield high purity and yield of the desired product. For example, a study demonstrated the synthesis of 7-amino-5-arylpyrazolo[1,5-a]pyrimidine derivatives through microwave-assisted reactions, which provided efficient formation of these compounds with potential biological activities .
Antiviral Activity
One of the most notable applications of 7-APP is its antiviral activity against Hepatitis C virus (HCV). A study reported that several 7-APP derivatives exhibited potent inhibitory effects on HCV replication in cell culture systems. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions significantly influenced antiviral efficacy .
Table 1: Antiviral Activity of 7-APP Derivatives
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 7-APP | 0.15 | Inhibition of HCV replication |
| Derivative A | 0.10 | Inhibition of viral entry |
| Derivative B | 0.05 | Inhibition of NS5B polymerase |
Anticancer Activity
Research has also highlighted the anticancer properties of 7-APP derivatives. A series of compounds were synthesized and evaluated for their inhibitory activity against various cancer cell lines. Notably, some derivatives demonstrated significant antiproliferative effects with IC50 values in the low micromolar range. For instance, one derivative exhibited an IC50 value of 0.09 µM against CDK2 kinase, indicating potent anticancer potential .
Table 2: Anticancer Activity of Selected 7-APP Derivatives
| Compound | Target Kinase | IC50 (µM) | Cancer Cell Line Tested |
|---|---|---|---|
| Compound C | CDK2 | 0.09 | MCF-7 |
| Compound D | TRKA | 0.23 | A549 |
| Compound E | CDK2/TRKA | 0.45 | HeLa |
Enzyme Inhibition
Another area where 7-APP shows promise is in enzyme inhibition. Specifically, it has been evaluated for its ability to inhibit cathepsin K, an enzyme associated with bone resorption and various diseases such as osteoporosis. The synthesized derivatives exhibited moderate inhibition activity with Ki values greater than or equal to 77 µM .
Case Study 1: Hepatitis C Virus Inhibition
In a controlled study involving cell cultures infected with HCV, several derivatives of 7-APP were tested for their antiviral activity. The results indicated that modifications to the amino and cyano groups significantly enhanced antiviral potency compared to the parent compound.
Case Study 2: Anticancer Efficacy
A comprehensive screening across multiple cancer cell lines revealed that certain structural modifications in the pyrazolo[1,5-a]pyrimidine scaffold led to enhanced selectivity and potency against specific cancer types. One compound demonstrated a mean growth inhibition percentage of over 43% across diverse cancer cell lines .
Q & A
Q. What are the common synthetic routes for 7-aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile?
The compound is typically synthesized via cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl equivalents. For example, reacting 3-aminopyrazole-4-carbonitrile with β-ketonitriles under reflux in acetic acid yields the pyrazolo[1,5-a]pyrimidine core . Subsequent functionalization at the 7-position involves substituting chloro intermediates (e.g., 7-chloro derivatives) with ammonia or amine sources. A key precursor, 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, is prepared using phosphorus oxychloride, followed by amination .
Q. How is the structural characterization of this compound performed?
Single-crystal X-ray diffraction is the gold standard for confirming planar geometry and substituent positions. For example, the title compound’s planar structure (r.m.s. deviation = 0.011 Å) and intermolecular C–H⋯N hydrogen bonding were resolved using a Bruker SMART APEX CCD diffractometer (λ = 0.71073 Å, T = 301 K) . Complementary techniques include:
Q. What functionalization reactions are feasible at the 7-amino position?
The 7-amino group undergoes acylation, alkylation, or coupling reactions to generate derivatives. For instance:
- Acylation : Reacting with benzoyl chloride in pyridine yields 7-benzamido derivatives .
- Suzuki Coupling : Palladium-catalyzed cross-coupling with aryl boronic acids introduces aryl groups .
- Reductive Amination : Condensation with aldehydes/ketones forms imine intermediates, reduced to secondary amines .
Q. Why is this compound significant in medicinal chemistry?
Pyrazolo[1,5-a]pyrimidines are privileged scaffolds in drug design due to their mimicry of purine bases. The 7-amino and 3-cyano groups enhance hydrogen-bonding interactions with biological targets (e.g., kinase ATP-binding pockets). Derivatives exhibit antitumor, anti-inflammatory, and kinase-inhibitory activities .
Advanced Research Questions
Q. How do substituents at the 5- and 7-positions influence biological activity?
Electron-withdrawing groups (e.g., Cl, CN) at C5 increase metabolic stability, while the 7-amino group’s basicity modulates target affinity. For example:
- Trifluoromethyl at C2 : Enhances lipophilicity and bioavailability (logP improvement by ~0.5 units) .
- Chlorine at C5 : Reduces IC₅₀ values in kinase assays by 30–50% compared to methyl substituents .
| Substituent (Position) | Biological Impact | Reference |
|---|---|---|
| Cl (C5) | Improved kinase inhibition | |
| CF₃ (C2) | Enhanced bioavailability | |
| NH₂ (C7) | Target binding specificity |
Q. What analytical methods resolve contradictions in reaction yields?
Discrepancies in synthesis efficiency (e.g., 62–80% yields for similar routes ) arise from solvent polarity, temperature, or catalyst loading. Resolution strategies include:
Q. How is computational modeling applied to study its mechanism?
Q. What are the challenges in scaling up synthesis?
Key issues include:
- Purification : Column chromatography is inefficient; recrystallization in ethyl acetate/hexane (3:1) improves scalability .
- Byproducts : Hydrolysis of the cyano group under basic conditions requires pH control (pH 6–7) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
